3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a complex organic compound. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are fused heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a pyrazole ring fused to a pyrimidine ring . The specific structure of “this compound” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions. For instance, they can undergo cycloaddition with pyridine N-imine followed by condensation with hydrazine to form pharmacologically active pyridazinones .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines exhibit excellent thermal stability . They also possess higher positive heats of formation due to the aza-fused structure .Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Affinity
One study focused on the structural examination of a molecule closely related to the specified compound, which highlighted its affinity and selectivity towards human dopamine D4 receptors. Through systematic modification of different parts of the molecule, researchers aimed to improve the ligand's affinity for the D4 receptor while enhancing its selectivity over D2 receptors. The study suggested that certain structural features are optimal for receptor affinity, including the presence of a 4-chlorophenyl group and a substituted piperidine, which can significantly influence the compound's binding efficacy and selectivity (Rowley et al., 1997).
Antiviral and Antitumor Activity
Another area of research involves the evaluation of pyrazolo[1,5-a]pyrimidine derivatives as potential antiviral and antitumor agents. A series of compounds were synthesized and assessed for their in vitro activities against various viral strains and cancer cell lines. Some derivatives demonstrated significant activity against herpes simplex virus-1 (HSV-1) and moderate activity against the human immunodeficiency virus-1 (HIV-1). Furthermore, certain compounds exhibited broad-spectrum antitumor activity, with moderate selectivity towards leukemia cell lines, highlighting the therapeutic potential of these derivatives in antiviral and anticancer treatment (El-Subbagh et al., 2000).
Antimicrobial and Anticancer Agents
Research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has indicated that these compounds possess significant antimicrobial and anticancer activities. The synthesized compounds were evaluated for their in vitro antimicrobial activity against a variety of bacterial strains and demonstrated higher anticancer activity than the reference drug doxorubicin in some cases. This suggests the potential of these derivatives as effective antimicrobial and anticancer agents, further emphasizing the diverse therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives (Hafez et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-piperidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N4/c1-12-11-15(26-9-3-2-4-10-26)27-18(24-12)16(17(25-27)19(21,22)23)13-5-7-14(20)8-6-13/h5-8,11H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXDXZZEXUKGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.